2-bromo-5-chloro-N-methylaniline
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Overview
Description
2-Bromo-5-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chloro-N-methylaniline can be synthesized through several methods. One common approach involves the bromination and chlorination of N-methylaniline. The process typically starts with the nitration of aniline to form nitroaniline, followed by reduction to produce N-methylaniline. Subsequent halogenation reactions introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions using bromine and chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to produce amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Scientific Research Applications
2-Bromo-5-chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-5-methylaniline: Similar structure but lacks the bromine atom.
2-Bromo-4-chloroaniline: Similar structure but with different substitution pattern.
Uniqueness
2-Bromo-5-chloro-N-methylaniline is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-bromo-5-chloro-N-methylaniline |
InChI |
InChI=1S/C7H7BrClN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
GKGLRMIRFBTKCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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